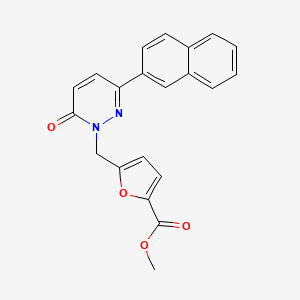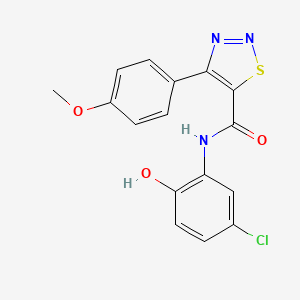![molecular formula C23H18O5 B12190961 9-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B12190961.png)
9-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is a complex organic compound that features a unique fusion of multiple ring systems, including benzodioxepin, cyclopentafurochromen, and dihydrocyclopenta structures
Preparation Methods
The synthesis of 9-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one involves multiple steps, starting with the preparation of the core structures. The benzodioxepin ring can be synthesized through the reaction of catechol with epichlorohydrin under basic conditions, followed by cyclization. The cyclopentafurochromen structure can be prepared via a Diels-Alder reaction between a furan derivative and a cyclopentadiene derivative. The final compound is obtained by coupling these core structures under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial production methods for this compound would likely involve optimizing these synthetic routes for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
9-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, using reagents such as halogens or nitrating agents, leading to the formation of halogenated or nitrated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts like palladium on carbon and Lewis acids.
Scientific Research Applications
9-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one has several scientific research applications:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials, including polymers and advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 9-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation, such as topoisomerases or kinases. The compound may also induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
Similar compounds to 9-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one include:
3,4-dihydro-2H-1,5-benzodioxepin: This compound shares the benzodioxepin ring structure and is used in similar applications, such as organic synthesis and biological research.
Cyclopentafurochromen derivatives: These compounds share the cyclopentafurochromen core and are studied for their potential biological activities.
Dihydrocyclopenta compounds: These compounds have similar structural features and are used in the development of new materials and pharmaceuticals.
The uniqueness of this compound lies in its complex fusion of multiple ring systems, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C23H18O5 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
14-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-one |
InChI |
InChI=1S/C23H18O5/c24-23-15-4-1-3-14(15)16-10-17-18(12-27-20(17)11-21(16)28-23)13-5-6-19-22(9-13)26-8-2-7-25-19/h5-6,9-12H,1-4,7-8H2 |
InChI Key |
YDRZWVFGOUYSQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=C4C(=C3)OC=C4C5=CC6=C(C=C5)OCCCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate](/img/structure/B12190883.png)
![{1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyri dino[2,3-d]pyrimidin-3-yl)}-N-cyclohexylcarboxamide](/img/structure/B12190889.png)
![4-bromo-N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide](/img/structure/B12190894.png)
![2-[6-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B12190896.png)
![N,N-diethyl-3-(4-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide](/img/structure/B12190899.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12190903.png)
![(4E)-4-{[(2,4-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12190905.png)
![2-[(5-Methoxy-1-methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl methyl sulfonate](/img/structure/B12190906.png)


![1-(3-Chloro-4-methoxyphenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B12190922.png)


![2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide](/img/structure/B12190949.png)
